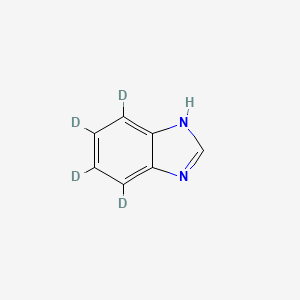

Benzimidazole-4,5,6,7-D4

Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a fundamental technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to track their journey through chemical reactions or biological systems. wikipedia.orgsymeres.com Stable isotopes are particularly favored for their non-radioactive nature, making them safe for a wide range of studies. studysmarter.co.uk

Isotopic labeling is a powerful method for unraveling the intricate step-by-step pathways of chemical reactions. fiveable.meias.ac.innumberanalytics.comslideshare.net By replacing specific atoms in a reactant with their isotopes, scientists can trace the movement and fate of these labeled atoms in the final products. wikipedia.orgnumberanalytics.com This provides direct evidence of bond formation and breakage, helping to distinguish between different potential reaction pathways. numberanalytics.com For instance, deuterium labeling can reveal whether a particular carbon-hydrogen bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. symeres.com

Deuterated compounds are invaluable in the field of pharmacology for studying the pharmacokinetic properties of drugs, encompassing their absorption, distribution, metabolism, and excretion (ADME). symeres.comacs.orgnih.govchemicalsknowledgehub.com The introduction of deuterium into a drug molecule can subtly alter its metabolic rate without changing its fundamental pharmacological activity. nih.govresearchgate.netresearchgate.net This "deuteration" can lead to a slower breakdown of the drug, potentially improving its pharmacokinetic profile. nih.govnih.gov Researchers use deuterated versions of drugs to trace their journey through the body, identifying how and where they are metabolized. symeres.comresearchgate.netsimsonpharma.com

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. clearsynth.comtexilajournal.comscispace.comaptochem.com An internal standard is a compound with similar chemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. aptochem.com Because a deuterated internal standard has a slightly higher mass than its non-deuterated counterpart, it can be easily distinguished by the mass spectrometer. clearsynth.com This allows for highly accurate and precise quantification of the analyte by correcting for variations in sample preparation, injection volume, and instrument response. clearsynth.comtexilajournal.comaptochem.com The use of deuterated standards is considered the gold standard for bioanalytical methods. aptochem.com

Identifying the metabolites of a drug is a crucial step in understanding its efficacy and potential toxicity. Isotopic labeling is a key technique for this purpose. acs.orgnih.govdoi.orgtandfonline.comnih.gov When a drug is labeled with a stable isotope like deuterium, its metabolites will also carry this isotopic signature. tandfonline.com This makes them easily identifiable in complex biological samples using mass spectrometry. tandfonline.com The mass shift caused by the deuterium label also aids in interpreting the fragmentation patterns in tandem mass spectrometry (MS/MS), which provides structural information about the metabolite. doi.orgnih.gov This approach facilitates the rapid identification and structural elucidation of novel metabolites and metabolic pathways. acs.orgnih.gov

Toxicogenomics is a field that combines toxicology with genomics to understand how the genome responds to toxic substances. krepublishers.com Isotopic labeling has emerged as a valuable tool in this area to investigate metabolism-mediated toxicity. acs.orgnih.gov By selectively labeling a molecule at different positions, researchers can track which metabolic pathways lead to the formation of reactive, potentially toxic metabolites. acs.orgnih.gov This allows for a more precise understanding of the mechanisms of toxicity and can help in designing safer drugs by modifying metabolic pathways away from those that produce harmful byproducts. acs.orgnih.gov The use of stable isotope-labeled compounds helps to link specific gene expression changes to the formation of reactive metabolites. acs.orgnih.gov

Overview of Benzimidazole (B57391) Scaffold in Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govscispace.comcolab.ws This is due to its presence in a wide variety of biologically active compounds and its ability to interact with numerous biological targets. nih.govd-nb.infoomicsonline.org The benzimidazole structure is found in several FDA-approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and antihypertensive agents. nih.govnih.govscispace.comd-nb.info Its versatility stems from its physicochemical properties, such as its ability to participate in hydrogen bonding and π-π stacking interactions, which facilitate strong binding to macromolecules. nih.gov The structural similarity of benzimidazole to naturally occurring nucleotides also contributes to its broad spectrum of biological activity. d-nb.info

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZJCKYKOHLVJF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC=N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Benzimidazole 4,5,6,7 D4 and Its Derivatives

General Approaches to Deuterium (B1214612) Labeling of Organic Molecules

Several methods exist for introducing deuterium into organic compounds, ranging from direct exchange reactions to more complex multi-step syntheses. researchgate.netrsc.org The choice of method often depends on the desired level of deuteration, regioselectivity, and the complexity of the target molecule. researchgate.net

Direct Hydrogen Isotope Exchange (HIE)

Direct hydrogen isotope exchange (HIE) is a straightforward method for deuterium labeling where a protium (B1232500) (¹H) atom in an organic molecule is directly swapped for a deuterium (²H or D) atom. thieme-connect.comnih.gov This approach is often catalyzed by transition metals and is advantageous due to its atom economy, as it doesn't require the synthesis of pre-functionalized starting materials. thieme-connect.comx-chemrx.com

Catalysts and Conditions:

Transition Metal Catalysts: A variety of transition metals, including iridium, palladium, platinum, and rhodium, are effective catalysts for HIE reactions. thieme-connect.comjst.go.jpacs.org Iridium catalysts, in particular, have shown high selectivity and reactivity in the deuteration of various organic molecules, including N-heterocycles. nih.govacs.orgacs.org

Deuterium Source: Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for HIE reactions. jst.go.jp Other sources like deuterium gas (D₂) and deuterated solvents can also be employed. x-chemrx.comnih.gov

Reaction Conditions: HIE reactions can be performed under both homogeneous and heterogeneous conditions. thieme-connect.com Mild reaction conditions, such as lower temperatures and pressures, are often achievable, making this method suitable for complex and sensitive substrates. jst.go.jp

A noteworthy development in HIE is the use of hydrogen gas as a catalyst activator, which can facilitate the reaction under milder conditions. jst.go.jp The mechanism typically involves the oxidative addition of a C-H bond to the metal center, followed by H-D exchange and reductive elimination to yield the deuterated product. jst.go.jp

Multistep Synthesis from Deuterated Precursors

This strategy involves the synthesis of the target molecule from starting materials that already contain deuterium atoms at the desired positions. researchgate.netrsc.org This method offers high regioselectivity, as the deuterium atoms are incorporated at specific sites during the synthesis of the precursors.

Key Aspects:

Availability of Precursors: The feasibility of this method depends on the commercial availability or the ease of synthesis of the required deuterated starting materials. rsc.org

Reaction Types: Various standard organic reactions can be adapted for use with deuterated precursors, including reductive deuteration of alkynes and dehalogenation reactions. researchgate.net

Applications: This approach is particularly useful for synthesizing complex molecules where direct HIE might lead to a mixture of products or low selectivity.

For instance, the synthesis of deuterated arylamines, which can be precursors for more complex structures, has been achieved through methods like the Buchwald-Hartwig cross-coupling of deuterated starting materials. researchgate.net

Electrochemical Dehalogenative Deuteration

Electrochemical methods provide a green and efficient alternative for deuterium labeling. xmu.edu.cnsciopen.com Dehalogenative deuteration involves the electrochemical reduction of a carbon-halogen bond, followed by quenching with a deuterium source. xmu.edu.cnchinesechemsoc.org

Advantages:

Mild Conditions: These reactions often proceed at room temperature without the need for harsh reagents. chinesechemsoc.org

Environmentally Friendly: This method avoids the use of transition metal catalysts and toxic reducing agents. xmu.edu.cnsciopen.com

Deuterium Source: Inexpensive deuterium oxide (D₂O) is commonly used as the deuterium source. xmu.edu.cnchinesechemsoc.org

This technique has been successfully applied to a range of (hetero)aryl halides, offering high yields and excellent deuterium incorporation. sciopen.comchinesechemsoc.org The selectivity of the deuteration can sometimes be controlled by adjusting the applied voltage. researchgate.net

Photocatalytic Deuteration

Visible-light photocatalysis has emerged as a powerful tool for various organic transformations, including deuteration. mdpi.comrsc.org This method utilizes a photocatalyst that, upon light absorption, can initiate the deuteration process.

Key Features:

Mild Reaction Conditions: Photocatalytic deuterations are typically conducted under mild, ambient conditions. mdpi.comrsc.org

Broad Substrate Scope: This approach has been shown to be effective for a wide variety of organic molecules, including N-heterocycles. researchgate.net

Mechanism: The reaction can proceed through different mechanisms, including energy transfer or single electron transfer, depending on the photocatalyst and substrate. chinesechemsoc.orgnih.gov

Recent advances have demonstrated the use of single-atom photocatalysts for the scalable and selective deuteration of N-heteroarenes in D₂O at room temperature. researchgate.net This highlights the potential of photocatalysis for the efficient and environmentally benign synthesis of deuterated compounds.

Specific Synthetic Routes for Benzimidazole-4,5,6,7-D4

The synthesis of this compound specifically requires the introduction of four deuterium atoms onto the benzene (B151609) ring of the benzimidazole (B57391) core.

Synthesis from Deuterated 1,2-Diaminobenzene Precursors

A direct and reliable method to synthesize this compound is through the cyclocondensation of a deuterated 1,2-diaminobenzene precursor with a suitable one-carbon synthon, such as formic acid or an aldehyde. researchgate.neteijppr.com

General Reaction Scheme:

The synthesis of deuterated 1,2-diaminobenzene can be achieved through H/D exchange reactions on 1,2-diaminobenzene using a catalyst like Pt/C in D₂O at elevated temperatures. mdpi.com Once the deuterated diamine is obtained, it can be reacted with a carboxylic acid or an aldehyde to form the benzimidazole ring. eijppr.comnih.gov For example, the reaction with formic acid would yield this compound directly.

Table 1: Synthetic Approaches for Deuterated Compounds

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Direct Hydrogen Isotope Exchange (HIE) | Transition Metals (Ir, Pd, Pt) thieme-connect.comjst.go.jp | D₂O, D₂ x-chemrx.comjst.go.jp | Atom-economical, suitable for late-stage labeling. x-chemrx.com |

| Multistep Synthesis | Varies by reaction | Deuterated Precursors rsc.org | High regioselectivity. researchgate.net |

| Electrochemical Dehalogenation | None (Electrode) | D₂O xmu.edu.cnchinesechemsoc.org | Mild, environmentally friendly. xmu.edu.cnsciopen.com |

| Photocatalytic Deuteration | Photocatalyst (e.g., 5CzBN) nih.gov | D₂O, CDCl₃ researchgate.netnih.gov | Mild conditions, broad scope. mdpi.comresearchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Diaminobenzene |

| Formic acid |

| 5CzBN |

| Deuterium oxide |

| Deuterium gas |

Considerations for Regioselective Deuteration at the 4,5,6,7 Positions

The primary and most effective strategy for achieving regioselective deuteration at the 4, 5, 6, and 7 positions of the benzimidazole core is not through direct hydrogen-deuterium exchange on the pre-formed benzimidazole ring, but rather through the synthesis using a deuterated precursor. The key starting material for this approach is o-phenylenediamine-d4 (C₆D₄(NH₂)₂), where the benzene ring is already tetradeuterated. This method ensures that the deuterium atoms are precisely located on the benzene portion of the final benzimidazole molecule.

The synthesis of the o-phenylenediamine-d4 precursor itself is typically achieved via catalytic deuteration of o-phenylenediamine (B120857) using deuterium gas (D₂) over a palladium catalyst. Another approach involves the H/D exchange of arylamines in heavy water (D₂O) at elevated temperatures, catalyzed by platinum or palladium on carbon (Pt/C, Pd/C). ijpcbs.com For instance, 1,2-diaminobenzene has been deuterated using a Pt/C catalyst in D₂O, achieving high levels of deuterium incorporation on the aromatic ring. researchgate.net

Once the o-phenylenediamine-d4 is obtained, it can be reacted with various reagents to form the deuterated benzimidazole ring. For example, condensation with formic acid leads to the formation of this compound. jocpr.com This approach effectively circumvents the challenges of directing deuteration specifically to the 4,5,6,7-positions on a non-deuterated benzimidazole, where the C2 position and the N-H protons are often more reactive towards exchange.

While direct H-D exchange on the benzimidazole ring is possible, it often leads to deuteration at the more acidic C2 position of the imidazole (B134444) ring, especially under acidic or basic conditions. mdpi.comacs.org Achieving selective deuteration on the benzene ring of an existing benzimidazole molecule is more challenging and less direct than using a pre-deuterated starting material.

Challenges and Advancements in Deuteration Yield and Purity

A significant challenge in the synthesis of this compound is achieving high isotopic purity, meaning a high percentage of deuterium incorporation at the target positions with minimal presence of partially deuterated or non-deuterated isotopologues. zenodo.org The synthesis of the o-phenylenediamine-d4 precursor is a critical step where incomplete deuteration can lead to impurities in the final product. Repetitive deuteration cycles are sometimes necessary to achieve isotopic purity greater than 95%.

Advancements in this area focus on developing more efficient and robust deuteration methods for the precursors and milder reaction conditions for the cyclization step. The use of highly active and selective catalysts for the H-D exchange reaction on the precursor can improve the initial isotopic purity. Furthermore, developing synthetic routes that minimize the number of steps and avoid harsh acidic or basic conditions can help preserve the deuterium labeling in the final product.

| Challenge | Mitigation Strategy | Relevant Findings |

| Incomplete Deuteration of Precursor | Repetitive deuteration cycles; Use of highly active catalysts (e.g., Pt/C, Pd/C). | Can achieve >95% deuteration. ijpcbs.com |

| Back-Exchange During Synthesis | Use of deuterated solvents and reagents; Milder reaction conditions. | Critical for maintaining high isotopic purity. |

| Purification-Induced Isotopic Dilution | Careful selection of purification methods (e.g., chromatography with non-protic eluents, recrystallization from aprotic or deuterated solvents). | Essential to avoid loss of deuterium. zenodo.org |

Green Chemistry Principles in Deuterated Benzimidazole Synthesis

The application of green chemistry principles to the synthesis of deuterated benzimidazoles aims to reduce the environmental impact by utilizing more efficient and less hazardous methods and materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the preparation of benzimidazole derivatives. jocpr.comijraset.comasianpubs.org This technique can be readily applied to the synthesis of this compound from o-phenylenediamine-d4 and a suitable cyclizing agent. The primary advantages of microwave irradiation are a significant reduction in reaction times, often from hours to minutes, and an increase in product yields. preprints.orgchemmethod.com The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. jocpr.com For instance, the condensation of o-phenylenediamine with carboxylic acids under microwave irradiation has been shown to produce benzimidazoles in high yields (80-95%) in a matter of minutes. preprints.org This method avoids the need for prolonged heating under harsh conditions, which aligns with the principles of energy efficiency and waste reduction. ijraset.com

| Synthesis Method | Reaction Time | Yield | Green Advantage |

| Conventional Heating | Hours | Moderate to High | - |

| Microwave-Assisted | Minutes | High (80-95%) | Reduced reaction time, energy efficiency, often higher purity. preprints.orgchemmethod.com |

Environmentally Benign Solvents and Catalysts

The choice of solvents and catalysts plays a crucial role in the green synthesis of deuterated benzimidazoles. Traditional methods often employ volatile and toxic organic solvents. mdpi.com A key green chemistry approach is the replacement of these with environmentally benign alternatives such as water or polyethylene (B3416737) glycol (PEG). rsc.org Water-mediated synthesis of benzimidazoles has been demonstrated to be highly efficient and selective. uc.pt

The use of reusable and non-toxic catalysts is another important aspect. Heterogeneous catalysts, such as silica-supported acids or metal nanoparticles, offer the advantage of easy separation from the reaction mixture and potential for recycling. mdpi.comasianpubs.org For example, catalysts like montmorillonite (B579905) K10, a type of clay, have been used for the synthesis of benzimidazoles, providing a greener alternative to traditional acid catalysts. researchgate.net The development of catalyst systems that are stable in water further enhances the green credentials of the synthesis.

Synthesis of Deuterated this compound Derivatives

Functionalization Strategies Post-Deuteration

Once this compound is synthesized, further functionalization can be carried out to create a variety of derivatives. The strategies for these modifications are often analogous to those used for non-deuterated or halogenated benzimidazoles. The positions available for functionalization are typically the N1 and C2 positions of the imidazole ring, as the C4, C5, C6, and C7 positions are already deuterated.

A common approach for introducing substituents at the 5(6)-position of the benzimidazole ring involves starting with a functionalized o-phenylenediamine. However, for post-deuteration functionalization, palladium-catalyzed cross-coupling reactions are particularly useful, especially if a handle like a halogen atom is present on the deuterated ring. While direct functionalization of the C-D bonds is challenging, if one were to start with, for example, 4-bromo-1,2-diaminobenzene-d3, the resulting 5-bromo-benzimidazole-4,6,7-D3 could be functionalized via Suzuki-Miyaura or Buchwald-Hartwig amination reactions. researchgate.net

N-alkylation at the N1 position is a more straightforward post-deuteration functionalization. This can be achieved by reacting this compound with various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov This allows for the introduction of a wide range of substituents at the nitrogen atom without affecting the deuterated benzene ring.

The synthesis of 4,5,6,7-tetrabromo-1H-benzimidazole and its subsequent N-alkylation provides a useful analogue for understanding the potential functionalization reactions of this compound. nih.gov The similar electronic properties of bromine and deuterium (in the context of not being protons) suggest that reaction conditions for N-functionalization would be comparable.

| Functionalization Position | Reaction Type | Example Reagents |

| N1-position | N-Alkylation | Alkyl halides (e.g., 3-bromopropan-1-ol) with a base (e.g., K₂CO₃) |

| C5(6)-position (via analogue) | Suzuki-Miyaura Coupling | Aryl boronic acids with a Pd catalyst |

| C5(6)-position (via analogue) | Buchwald-Hartwig Amination | Sulfonylamines with a Pd catalyst |

Late-Stage Deuteration Techniques for Complex Benzimidazole Analogs

Late-stage deuteration has emerged as a powerful and atom-efficient strategy for the synthesis of isotopically labeled compounds. rsc.org This approach involves the direct replacement of protium (¹H) with deuterium (²H or D) on a fully formed molecular scaffold, bypassing the need for multi-step de novo synthesis that often requires pre-functionalized starting materials. snnu.edu.cnnih.gov For complex molecules such as benzimidazole analogs, which are core structures in many pharmaceuticals, late-stage hydrogen isotope exchange (HIE) offers a streamlined path to deuterated variants. nih.govresearchgate.net Various transition-metal-catalyzed methods have been developed to achieve high levels of deuterium incorporation with regioselectivity, utilizing catalysts based on iridium, palladium, silver, and other metals. rsc.orgsnnu.edu.cnnih.gov

Transition Metal-Catalyzed C-H Activation

Catalytic HIE is the most direct method for deuterium labeling. rsc.org Several transition metals have proven effective at activating C-H bonds in heterocyclic compounds, enabling deuteration at specific positions.

Iridium-Based Catalysis Iridium complexes are widely recognized for their ability to catalyze H/D exchange reactions on a variety of organic substrates, including N-heterocycles. snnu.edu.cn These catalysts can facilitate the deuteration of arenes containing functional groups like ketones, amides, esters, and pyrazoles. snnu.edu.cn While iridium catalysts have been successfully used to deuterate many N-heterocycles, their application to benzimidazoles has shown varied results. snnu.edu.cnacs.org For instance, some studies reported that under certain basic conditions using an [IrCl(COD)(IMes)] catalyst, benzimidazole substrates were not deuterated. acs.org However, deuteration could be achieved when a pre-formed active catalyst, such as [Ir(H)₃(COD)(IMes)], was employed. acs.org This highlights the critical role of the specific catalyst and reaction conditions in achieving successful deuteration of the benzimidazole core.

Palladium-Based Catalysis Palladium catalysts are also effective for the C-H deuteration of arenes and heterocycles. snnu.edu.cn Both directed and undirected methods have been developed. Directed approaches use a coordinating group on the substrate to guide the catalyst to a specific C-H bond, often at the ortho-position. snnu.edu.cn For example, palladium-catalyzed methods have been developed for the ortho-selective C–H deuteration of phenylacetic acid derivatives. snnu.edu.cn In the context of benzimidazoles, undirected palladium catalysis in the presence of deuterated acetic acid has been shown to result in high deuterium incorporation at the C2 position. worktribe.com However, it was noted that this particular deuteration might also proceed via a simple acid-mediated exchange, without the essential involvement of the palladium catalyst. worktribe.com

Silver-Based Catalysis Silver catalysis offers a regioselective method for deuterating electron-deficient aza-arenes, including benzimidazoles. rsc.orgnih.gov Research has demonstrated that using silver triflate (AgOTf) as a catalyst with deuterium oxide (D₂O) as the deuterium source allows for efficient deuteration. rsc.orgnih.gov Specifically, 1-methylbenzimidazole (B167850) was deuterated at the C2 position with 97% deuterium incorporation. rsc.orgnih.gov This method is notable for its high efficiency and selectivity for the C2 position of the benzimidazole ring. rsc.orgnih.gov

Heterogeneous Catalysis with Base Metals The use of more abundant and less expensive base metals as heterogeneous catalysts provides a practical alternative to precious metal systems.

Manganese-Based Catalysis A heterogeneous catalyst composed of manganese on a starch-derived carbon support has been successfully used for the deuterium labeling of various heterocycles, including benzimidazole. nih.gov Using D₂O as the isotope source, this system achieved complete deuterium incorporation at the C2-position of the benzimidazole moiety while leaving other hydrogen atoms untouched. nih.gov

Raney Nickel-Based Catalysis Raney Nickel (RaNi) has been employed as a heterogeneous catalyst in a continuous flow system for hydrogen isotope exchange. chemrxiv.org This method has shown high efficiency for the deuteration of N-methylbenzimidazoles at both the C2 and C4 positions, demonstrating its potential for achieving deuteration on both the imidazole and benzene rings of the benzimidazole core. chemrxiv.org

Research Findings on Late-Stage Deuteration of Benzimidazole Analogs

The following table summarizes key findings from various studies on the late-stage deuteration of benzimidazole analogs, detailing the catalysts, conditions, and outcomes.

| Catalyst System | Substrate | Deuterium Source | Key Conditions | Position(s) Deuterated | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|---|

| AgOTf | 1-Methylbenzimidazole | D₂O | CDCl₃, 90 °C, 18 h | C2 | 97% | rsc.orgnih.gov |

| Mn@Starch-1000 | Benzimidazole | D₂O | H₂ (10 bar), 120 °C, 24 h | C2 | Complete | nih.gov |

| Raney Nickel (Flow) | N-methylbenzimidazoles | D₂O | Continuous flow, temp. sensitive | C2, C4 | High Efficiency | chemrxiv.org |

| Pd(OAc)₂ | Benzimidazole | CD₃CO₂D | 1,4-dioxane, 80 °C, 16 h | C2 | 95% (possible acid-mediation) | worktribe.com |

| [Ir(H)₃(COD)(IMes)] | Benzimidazole | D₂ / methanol-d₄ | Base-promoted | Not specified | Achieved (unspecified %) | acs.org |

Spectroscopic Characterization and Analytical Methodologies for Benzimidazole 4,5,6,7 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Benzimidazole-4,5,6,7-D4, providing detailed information about its atomic framework and the success of deuterium (B1214612) incorporation.

¹H NMR and Deuterium Integration Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in verifying the deuteration pattern of this compound. In a standard ¹H NMR spectrum of unlabeled benzimidazole (B57391), signals corresponding to the aromatic protons at positions 4, 5, 6, and 7 are readily observed. However, in the ¹H NMR spectrum of this compound, the absence or significant reduction of these signals serves as direct evidence of successful deuterium substitution at these specific positions. The integration of any residual proton signals in this aromatic region allows for the quantification of isotopic purity. For instance, a high degree of deuteration would be indicated by a minimal integral value for these aromatic protons relative to the signals of the non-deuterated positions (e.g., the C2-H proton).

¹³C NMR and Isotopic Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides further confirmation of the structure and deuteration. The ¹³C NMR spectrum of benzimidazole derivatives displays distinct resonances for each carbon atom in the molecule. ipb.ptbeilstein-journals.org In the case of this compound, the carbon atoms directly bonded to deuterium (C4, C5, C6, and C7) will exhibit characteristic isotopic shifts. These shifts, typically small upfield shifts, are a direct consequence of the heavier deuterium isotope compared to protium (B1232500). Furthermore, the coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals into multiplets, providing unambiguous evidence of deuteration at those specific sites. The chemical shifts of the non-deuterated carbons (e.g., C2, C3a, and C7a) remain largely unaffected, serving as internal reference points within the spectrum. beilstein-journals.org

Below is a table showcasing typical ¹³C NMR chemical shifts for benzimidazole derivatives, which provides a reference for interpreting the spectrum of its deuterated analog.

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C2 | 152-160 |

| C3a | 132-145 |

| C4 | 112-123 |

| C5 | 120-125 |

| C6 | 120-127 |

| C7 | 109-119 |

| C7a | 134-143 |

Note: The exact chemical shifts can vary depending on the solvent and substituents. beilstein-journals.orgnih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, the absence of cross-peaks between the aromatic protons (H4, H5, H6, H7) would further confirm their substitution with deuterium.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlations for the remaining C-H bonds, such as the C2-H2 bond, while the signals for C4-D, C5-D, C6-D, and C7-D would be absent in a standard ¹H-¹³C HSQC.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for confirming the connectivity of the entire molecular framework, including the quaternary carbons (C3a and C7a). For instance, correlations from the C2-H proton to C3a and C7a would be expected, solidifying the benzimidazole ring structure.

The collective data from these 2D NMR experiments provide a comprehensive and definitive structural confirmation of this compound. researchgate.net

Applications in Reaction Mechanism Probing

Isotopically labeled compounds like this compound are powerful tools for elucidating reaction mechanisms. By incorporating deuterium at specific positions, chemists can track the fate of these atoms throughout a chemical transformation. For example, if this compound is used as a starting material in a reaction, the position of the deuterium atoms in the product can reveal information about bond-breaking and bond-forming steps, intermediates, and transition states. The kinetic isotope effect (KIE), where a reaction proceeds at a different rate for a deuterated compound compared to its non-deuterated counterpart, can also provide significant mechanistic insights.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the isotopic enrichment of this compound.

Quantitative Analysis Using Deuterated Internal Standards

Deuterated internal standards are crucial for accurate quantitative analysis in mass spectrometry. clearsynth.com this compound serves as an excellent internal standard for the quantification of benzimidazole and its derivatives in various matrices. The use of stable isotope-labeled standards, such as those labeled with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a cornerstone of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). hilarispublisher.com

The primary advantage of using a deuterated standard like this compound is that it is chemically identical to the analyte but has a different mass. clearsynth.com This allows it to co-elute with the analyte during chromatographic separation while being distinguishable by the mass spectrometer. nih.gov This co-elution is critical for compensating for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte. clearsynth.comnih.gov By comparing the signal intensity of the analyte to that of the known concentration of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved. clearsynth.com

However, it is important to consider potential drawbacks of using deuterated standards. These can include the potential for deuterium loss in solution or under mass spectrometry conditions, as well as isotopic effects that may alter fragmentation patterns or chromatographic retention times relative to the unlabeled compound. hilarispublisher.com Careful selection of the labeling position on the molecule can help minimize these effects. hilarispublisher.com Despite these considerations, deuterated standards like this compound remain invaluable tools for robust and reliable quantitative analysis in diverse scientific fields, including pharmaceuticals and environmental science. clearsynth.com

Metabolite Identification via Mass Doublets

The use of deuterated compounds like this compound is a powerful strategy for metabolite identification in mass spectrometry-based metabolomics. nih.gov When a biological system is exposed to a mixture of a drug and its deuterated analog, the drug and its metabolites will appear as "mass doublets" in the mass spectrum. nih.gov Each doublet consists of a pair of peaks separated by a specific mass difference corresponding to the number of deuterium atoms incorporated.

This technique simplifies the identification of drug-related metabolites from the complex background of endogenous molecules in a biological matrix. nih.gov For instance, if this compound is administered alongside its non-deuterated counterpart, any detected metabolite will exhibit a characteristic isotopic pattern. The non-deuterated metabolite will have a specific mass, while its deuterated version will have a mass that is four daltons higher (due to the four deuterium atoms). This clear mass shift provides a high degree of confidence in assigning the detected signal to a metabolite of the administered compound.

This approach has been successfully applied in various studies to identify novel metabolites. For example, in vitro biosynthesis using human liver microsomes with deuterated substrates has facilitated the identification of previously unknown metabolites of various drugs. nih.gov The synthesized deuterated metabolites serve as internal chromatographic and mass spectrometric markers, aiding in the confirmation of metabolites present in biological samples like urine. nih.gov This method is particularly valuable for identifying metabolites that may have diagnostic significance, allowing for their targeted synthesis as analytical standards. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the characterization of molecular structures by probing their vibrational modes. For benzimidazole and its derivatives, IR spectra provide a "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the stretching and bending vibrations of the molecule's bonds. spectrabase.comresearchgate.net The IR spectrum of a benzimidazole derivative will show characteristic bands for the N-H, C-H, C=N, and C=C bonds within the fused ring system. researchgate.net

Deuterium Isotope Effects on Vibrational Modes

The substitution of hydrogen with deuterium in this compound has a predictable and significant effect on its infrared spectrum. This phenomenon, known as the deuterium isotope effect, arises from the increased mass of deuterium compared to hydrogen. libretexts.org According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org

Since deuterium is approximately twice as massive as hydrogen, the C-D bonds in this compound will vibrate at lower frequencies than the corresponding C-H bonds in unlabeled benzimidazole. This results in a noticeable downshift (to lower wavenumbers) of the C-D stretching and bending vibrations in the IR spectrum. libretexts.org The theoretical decrease in frequency is approximately a factor of the square root of 2 (around 1.41), although the actual observed shift can vary. libretexts.org

This isotope effect is not limited to the C-D bonds but can also influence the vibrational modes of the entire molecule to a lesser extent. libretexts.org The distinct shifts in the IR spectrum upon deuteration can be a powerful tool for assigning specific vibrational modes within the molecule. By comparing the spectra of the deuterated and non-deuterated compounds, researchers can confidently identify which vibrational bands are associated with the C-H bonds in the benzene (B151609) portion of the benzimidazole ring. This technique has been used to aid in the assignment of vibrational spectra for various molecules. libretexts.org

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the separation, detection, and quantification of compounds in complex mixtures. mdpi.com This method is particularly well-suited for the analysis of benzimidazole derivatives, including this compound, in various matrices. chemisgroup.ussemanticscholar.org The LC component separates the analytes based on their physicochemical properties, while the MS/MS component provides highly selective and sensitive detection based on the mass-to-charge ratio of the precursor and product ions. chemisgroup.us

The use of LC-MS/MS has become the method of choice for the determination of benzimidazole residues in biological samples due to its high specificity and sensitivity. mdpi.comsemanticscholar.org The development of multi-residue methods allows for the simultaneous analysis of a large number of benzimidazole compounds in a single run, which is highly efficient for routine monitoring. chemisgroup.ussemanticscholar.org The coupling of ultra-high-performance liquid chromatography (UHPLC) with MS/MS can further improve the speed and efficiency of separation. chemisgroup.us

Method Development and Validation for Deuterated Benzimidazoles

The development of a robust and reliable LC-MS/MS method for the analysis of deuterated benzimidazoles like this compound involves several key steps. These include the optimization of chromatographic conditions (column type, mobile phase composition, and gradient), mass spectrometer parameters (ionization mode, precursor and product ion selection, and collision energy), and sample preparation procedures. researchgate.netiaea.orgrug.nl

Method validation is a critical component to ensure the accuracy, precision, and reliability of the analytical data. rug.nl Validation parameters typically include linearity, range, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. rug.nlnih.gov The use of a deuterated internal standard, such as this compound, is essential during method validation to compensate for variability in the analytical process. clearsynth.comnih.gov For instance, in the development of a method for benzimidazoles in meat, deuterated analogs were used as internal standards to ensure accurate quantification. chemisgroup.us The validation of such methods demonstrates their fitness for purpose in routine analysis. researchgate.net

Table 1: Key Parameters in LC-MS/MS Method Development and Validation

| Parameter | Description |

|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for example, the sample matrix) in the sample. |

Application in Biological Matrix Analysis

LC-MS/MS methods utilizing deuterated internal standards like this compound are extensively applied in the analysis of biological matrices such as tissues, milk, and plasma. chemisgroup.ussemanticscholar.orgilvo.benih.gov These methods are crucial for monitoring drug residues in food-producing animals and for pharmacokinetic studies in humans and animals. ilvo.benih.gov

The analysis of benzimidazole residues in meat, for example, requires sensitive and selective methods to ensure food safety. chemisgroup.ussemanticscholar.org A fast multi-residue method has been developed for the determination of nineteen benzimidazoles in meat tissues using LC-MS/MS with deuterated internal standards. chemisgroup.ussemanticscholar.org The sample preparation typically involves extraction with a suitable solvent followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances from the complex matrix. chemisgroup.usiaea.org

In pharmacokinetic studies, LC-MS/MS is used to measure the concentration of drugs and their metabolites over time in biological fluids like plasma. nih.gov For instance, an LC-MS/MS method was developed and validated for the simultaneous determination of albendazole (B1665689) and its active metabolite, albendazole sulfoxide (B87167), in human plasma using their deuterated internal standards. nih.gov This allowed for the successful application of the method in bioequivalence studies. nih.gov The use of deuterated standards in these applications is critical for achieving the high level of accuracy and precision required for regulatory submissions and clinical research. clearsynth.comnih.gov

Table 2: Examples of Benzimidazole Analysis in Biological Matrices using LC-MS/MS

| Analyte(s) | Matrix | Internal Standard | Key Findings |

|---|---|---|---|

| 19 Benzimidazoles | Meat Tissues | Deuterated Analogs | A fast and sensitive method for quantitative determination of residues was developed. chemisgroup.ussemanticscholar.org |

| Albendazole and Albendazole Sulfoxide | Human Plasma | Deuterated Analogs | A sensitive and rapid method was developed and successfully applied to bioequivalence studies. nih.gov |

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs is a sensitive tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org The replacement of hydrogen with deuterium in this compound can lead to both primary and secondary kinetic isotope effects, providing valuable insights into the transition states and rate-determining steps of reactions involving the benzimidazole scaffold.

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For a reaction involving the cleavage of a C-H bond on the benzene ring of a benzimidazole derivative, the use of this compound would result in a primary KIE. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. princeton.edu This typically leads to a slower reaction rate for the deuterated compound, resulting in a normal KIE (kH/kD > 1). The magnitude of the primary KIE can provide information about the symmetry of the transition state. princeton.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org In reactions where the chemical transformation occurs at other parts of the benzimidazole molecule (e.g., at the imidazole (B134444) ring), deuteration at the 4,5,6,7-positions of this compound can still influence the reaction rate. wikipedia.org These effects are generally smaller than primary KIEs but are highly informative. wikipedia.org

SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are often related to changes in hybridization at the carbon atoms bearing the isotopes. princeton.edu For instance, a change from sp2 to sp3 hybridization at one of the deuterated carbon atoms in the transition state would typically result in an inverse isotope effect (kH/kD ≈ 0.8-0.9), while a change from sp3 to sp2 would lead to a normal isotope effect (kH/kD ≈ 1.1-1.2). epfl.ch Hyperconjugation effects can also contribute to secondary KIEs. libretexts.orgprinceton.edu

Table 1: Theoretical Secondary Kinetic Isotope Effects (SKIEs) for Hybridization Changes

| Hybridization Change | Expected kH/kD | Type of SKIE |

| sp3 to sp2 | ~1.1 - 1.2 | Normal |

| sp2 to sp3 | ~0.8 - 0.9 | Inverse |

This table is based on theoretical values and can be used to interpret experimental results in the context of reaction mechanism elucidation. Actual values may vary depending on the specific reaction. wikipedia.orgepfl.ch

The measurement of kinetic isotope effects using this compound is a powerful method for identifying the rate-determining step (RDS) of a multi-step reaction. osti.govyoutube.com A significant primary KIE strongly suggests that the C-H(D) bond cleavage is part of the RDS. epfl.ch Conversely, the absence of a significant KIE when a C-H bond is known to be broken indicates that this step is not rate-limiting. epfl.ch

Furthermore, the magnitude of both primary and secondary KIEs provides detailed information about the structure and geometry of the transition state. princeton.eduosti.gov For example, in hydride transfer reactions involving benzimidazole derivatives, the KIE can help distinguish between different proposed mechanisms and transition state structures. nrel.gov Analyzing KIEs in conjunction with computational modeling can offer a comprehensive picture of the reaction pathway. osti.gov

Isotopically labeled compounds like this compound are invaluable in studying the mechanisms of enzyme-catalyzed reactions. uni-muenchen.deacs.org Many drugs and biologically active molecules contain the benzimidazole scaffold, and understanding how enzymes metabolize these compounds is crucial in drug development. orientjchem.orgomicsonline.org By using the deuterated analogue, researchers can probe whether a C-H bond on the benzene ring is targeted by metabolic enzymes, such as cytochrome P450s.

A significant KIE upon deuteration would indicate that the enzymatic process involves the cleavage of that C-H bond in a rate-limiting step. This information can guide the design of new drug candidates with improved metabolic stability. For instance, if a particular position on the benzimidazole ring is found to be a site of metabolic vulnerability, deuteration at that site can slow down the metabolism, a strategy known as "deuterium-reinforced drugs".

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The study of drug metabolism and pharmacokinetics (DMPK) involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. invitrocue.comcreative-biolabs.com Deuterated compounds like this compound play a crucial role in these studies.

This compound can be used as a stable isotope tracer in ADME studies. In this application, the deuterated compound is administered, and its fate in the body is tracked over time. Because the deuterium label does not significantly alter the compound's biological properties, it behaves almost identically to the non-deuterated (protio) form.

The key advantage of using a deuterated tracer is that its mass is different from the endogenous and non-labeled compounds. This allows for its detection and quantification using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). This method is highly sensitive and allows for the simultaneous measurement of both the deuterated and non-deuterated forms of the drug and its metabolites.

For example, in a "cocktail" study, a mixture of the deuterated and non-deuterated drug can be administered. The ratio of the two isotopic forms can be precisely measured in plasma, tissues, and excreta, providing detailed information on the drug's absorption, distribution to various organs, and routes of elimination. This approach is instrumental in building pharmacokinetic models and predicting the behavior of benzimidazole-based drugs in humans. invitrocue.comnih.gov

Identification and Quantification of Metabolites

In the analysis of complex biological samples, such as plasma, urine, or tissue homogenates, the accurate identification and quantification of drug metabolites are crucial. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. scioninstruments.comiaea.org By adding a known quantity of the deuterated standard to a sample, variations arising from sample preparation and instrument response can be effectively normalized. scioninstruments.comasme.org This is because the deuterated standard co-elutes with the non-labeled analyte and its metabolites, exhibiting similar ionization efficiency but being distinguishable by its higher mass-to-charge ratio (m/z). scioninstruments.comresolvemass.ca

This approach has been instrumental in studying the metabolism of numerous benzimidazole anthelmintics like albendazole (ABZ), fenbendazole (B1672488) (FBZ), and flubendazole (B1672859) (FLU). upce.cznih.gov For instance, ultrahigh-performance liquid chromatography coupled with high mass accuracy tandem mass spectrometry (UHPLC-MS/MS) has been used to identify a wide range of metabolites for these drugs in various biological systems. upce.cznih.govnih.gov The use of a deuterated internal standard ensures that the quantification of these metabolites is robust and reproducible. clearsynth.comchemisgroup.us

Table 1: Representative Metabolites of Benzimidazole Drugs Quantified Using Isotope-Labeled Standards

| Parent Drug | Metabolite | Metabolic Reaction |

|---|---|---|

| Albendazole | Albendazole sulfoxide (ABZ-SO) | Sulfoxidation |

| Albendazole | Albendazole sulfone (ABZ-SO2) | Sulfoxidation |

| Albendazole | Hydroxyalbendazole | Hydroxylation |

| Fenbendazole | Oxfendazole (FBZ-SO) | Sulfoxidation |

| Fenbendazole | Fenbendazole sulfone (FBZ-SO2) | Sulfoxidation |

| Fenbendazole | p-hydroxyfenbendazole (FBZ-OH) | Hydroxylation |

This table is illustrative and provides examples of common metabolites. The use of a deuterated standard like this compound would be applicable for the quantification of the parent drug and its metabolites sharing the core benzimidazole structure.

Investigating Metabolic Pathways of Benzimidazole-Based Drugs

Benzimidazole-based drugs undergo extensive metabolism, primarily in the liver, through various enzymatic pathways. nih.gov The primary metabolic reactions include oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzyme systems. nih.govasm.org For example, fenbendazole is metabolized to its sulfoxide derivative, oxfendazole, and its sulfone derivative. nih.goviiarjournals.org It can also undergo hydroxylation to form hydroxyfenbendazole, a reaction catalyzed by CYP2C19 and CYP2J2. iiarjournals.orgnih.gov Similarly, albendazole is metabolized to albendazole sulfoxide, the primary active metabolite, and further to albendazole sulfone. asm.orgresearchgate.net

By using this compound as an internal standard, researchers can accurately trace the metabolic fate of the parent drug and its various metabolites over time. clearsynth.comacs.org This allows for the elucidation of complex metabolic pathways and the identification of key enzymes involved in the biotransformation process. nih.govacs.org Such studies are critical for understanding the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). acs.org Furthermore, investigating these pathways can reveal potential drug-drug interactions, as co-administered drugs may compete for the same metabolic enzymes. researchgate.net

Influence of Deuteration on Metabolic Stability

The replacement of hydrogen with deuterium can significantly alter the metabolic stability of a drug molecule due to the kinetic isotope effect (KIE). researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. researchgate.netjuniperpublishers.com This effect is particularly relevant for metabolic reactions where C-H bond breaking is the rate-limiting step, such as in many CYP450-mediated oxidations. nih.govnih.gov

Computational Chemistry and Modeling

Computational methods are powerful tools for investigating the properties of molecules like this compound at an atomic level. These techniques can predict various chemical and physical properties, complementing experimental findings and providing deeper mechanistic insights.

Density Functional Theory (DFT) Calculations for Deuterated Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr For deuterated compounds like this compound, DFT calculations can be employed to predict optimized molecular geometries, vibrational frequencies, and other electronic properties. nih.govresearchgate.net By modeling the deuterated system, researchers can understand how the isotopic substitution affects the molecule's conformational preferences and electronic distribution. nih.gov DFT calculations have been successfully applied to study various benzimidazole derivatives, providing insights into their structure and reactivity. researchgate.netresearchgate.net These computational studies can also help in interpreting experimental data, such as identifying the most stable conformers of a molecule. nih.gov

Prediction of Spectroscopic Data (NMR, IR)

Computational chemistry plays a crucial role in predicting spectroscopic data, which is essential for the characterization of new compounds. Methods like DFT can be used to calculate the theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. acs.orgmdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR). For a deuterated compound, these calculations can help in assigning the observed signals and understanding the electronic environment of each nucleus. The computed NMR shielding values can be correlated with experimental chemical shifts to confirm the molecular structure. nih.govresearchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netnih.gov By comparing the calculated spectrum with the experimental one, researchers can identify characteristic vibrational modes and confirm the functional groups present in the molecule. acs.orgmdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data for Benzimidazole (Illustrative)

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Varies by position | Varies by position |

| ¹³C NMR Chemical Shift (ppm) | Varies by position | Varies by position |

| IR Frequency (cm⁻¹) - N-H stretch | ~3500-3300 | ~3400 |

| IR Frequency (cm⁻¹) - C=N stretch | ~1650-1550 | ~1627 |

This table provides illustrative data for the parent benzimidazole. Similar computational and experimental correlation would be performed for this compound to confirm its structure.

Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) observed in the metabolism of deuterated drugs can be modeled using computational methods. researchgate.net By calculating the energy barriers for the breaking of C-H versus C-D bonds in the transition state of an enzymatic reaction, it is possible to predict the magnitude of the KIE. researchgate.netportico.org These models can help in understanding why deuteration at a specific position slows down metabolism and can be used to guide the design of new drugs with improved metabolic stability. researchgate.netnih.gov For this compound, modeling the KIE for potential hydroxylation reactions on the benzene ring can provide a theoretical basis for its enhanced stability and its utility in mechanistic studies. nih.gov

In Silico Metabolism Prediction and Metabolite Identification

Computational, or in silico, models are indispensable tools in modern drug discovery and development for predicting the metabolic fate of new chemical entities. These models simulate the biotransformation of a parent compound, identifying potential metabolites and the enzymes responsible for their formation. europa.eueuropa.eu For benzimidazole-containing compounds like thiabendazole (B1682256) and carbendazim (B180503), in silico tools have been successfully employed to predict their metabolic pathways, which are then often confirmed and quantified using deuterated standards like this compound.

Research on the fungicide carbendazim has utilized in silico tools such as CRAFT Explorer, Meteor, and the OECD QSAR Application Toolbox to simulate its microbial and mammalian metabolic pathways. europa.eueuropa.eu These simulations aim to identify potential biotransformation products and understand the mechanistic rationale behind the metabolic reactions. europa.eueuropa.eu The comparison of these in silico predictions with experimental data, often obtained using isotopically labeled standards, demonstrates the utility of these software tools in metabolite prediction. europa.eu

Similarly, for thiabendazole, in silico metabolism prediction has been conducted using software like MetaSite. These predictions have correctly identified the 5-position on the benzimidazole ring as a primary site of metabolism, leading to the formation of 5-hydroxythiabendazole. researchgate.netnih.gov This hydroxylation is a major route of metabolism in both humans and animals, primarily mediated by the CYP1A2 enzyme. researchgate.net The use of deep learning platforms like DEEPCYPs has further refined the prediction of which cytochrome P450 isoforms are inhibited by thiabendazole, with a high predicted score for CYP1A2 inhibition. frontiersin.org

For the proton-pump inhibitor lansoprazole (B1674482), in silico methods are used to understand its stereoselective metabolism. researchgate.net The metabolism of lansoprazole to its hydroxy and sulfone metabolites is mainly carried out by CYP2C19 and CYP3A4. researchgate.netnih.gov Computational tools can model the interaction of lansoprazole enantiomers with the active sites of these enzymes, helping to predict the observed differences in their metabolic clearance. researchgate.net The deuterated analogue, Lansoprazole-d4 (which contains the this compound core), is then used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify the parent drug and its metabolites in biological samples.

The following table summarizes the key software and findings from in silico metabolism studies of benzimidazole-containing compounds.

| Compound | In Silico Tool Used | Key Predicted Metabolic Pathways | Key Enzymes Involved |

| Carbendazim | CRAFT Explorer, Meteor, OECD QSAR Toolbox | Hydroxylation, Hydrolysis | Not specified in detail |

| Thiabendazole | MetaSite, DEEPCYPs | Hydroxylation at the 5-position, Epoxidation | CYP1A2 |

| Lansoprazole | Not specified in detail | Hydroxylation, Sulfoxidation | CYP2C19, CYP3A4 |

Molecular Docking and Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used to understand the interactions between a drug molecule and its biological target at the molecular level. For compounds containing the this compound scaffold, molecular docking studies are performed on the parent, non-deuterated compounds to elucidate their mechanism of action.

In the case of thiabendazole, molecular docking has been employed to investigate its interactions with various biological targets. Studies have shown that thiabendazole can interact with DNA in a groove-binding mode. nih.govrsc.org Furthermore, network toxicology and molecular docking have been used to explore the mechanisms of thiabendazole's toxicity, revealing stable binding with core targets such as cyclin-dependent kinase 1 (CDK1), CDK2, epidermal growth factor receptor (EGFR), and checkpoint kinase 1 (CHEK1). bohrium.com These interactions are thought to be central to the p53 signaling pathway. bohrium.com

For carbendazim, molecular docking studies have provided insights into its fungicidal activity and its interaction with transport proteins. Its binding to β-tubulin, a key protein in fungal cell division, has been modeled, identifying specific hydrogen bond interactions with residues like Thr178 and Ser138. researchgate.net Other studies have investigated the interaction of carbendazim with human serum albumin (HSA), a crucial carrier protein for many drugs. nih.gov These docking experiments have shown that carbendazim primarily binds to Sudlow's site I of HSA through hydrogen bonding and van der Waals forces. nih.gov

Molecular docking has also been instrumental in understanding the therapeutic and off-target effects of lansoprazole. Docking simulations have been used to study its binding to the H+/K+ -ATPase (proton pump), its primary therapeutic target. biointerfaceresearch.com Beyond its intended target, docking studies have explored the interaction of lansoprazole with other proteins. For instance, it has been shown to bind to estrogen receptor 1 (ESR1) with a moderate binding affinity, suggesting a potential role in osteoporosis. frontiersin.org Other studies have investigated its binding to AKT1 and its potential to reverse multidrug resistance in cancer by interacting with ABC transporters. researchgate.netnih.gov

The table below presents a summary of molecular docking studies for these benzimidazole derivatives, including the target protein, the software used, and the reported binding energy.

| Compound | Target Protein | Docking Software/Method | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiabendazole | DNA (1BNA) | FlexX | Not specified | A-T and C-G base pairs |

| Thiabendazole | CDK1, CDK2, EGFR, CHEK1 | Not specified | Not specified | Not specified |

| Carbendazim | β-tubulin | Not specified | Not specified | Thr178, Ser138 |

| Carbendazim | Human Serum Albumin (HSA) | Not specified | Not specified | Not specified |

| Lansoprazole | Estrogen Receptor 1 (ESR1) | Not specified | -7.0 | ALA58, VAL88, VAL51 |

| Lansoprazole | Tau Protein (6HRE) | SwissDock | Not specified | Lys317, Gln351, His362, Lys369, Lys375 |

| Lansoprazole | ABCB1/G2 | Not specified | Not specified | Competitively binds to substrate-binding region |

Conclusion

Rationale for Deuteration of Benzimidazole-4,5,6,7 (Ring-Deuteration)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.comomicsonline.orgnih.gov The metabolism of benzimidazole-containing drugs is often mediated by cytochrome P450 (CYP) enzymes, which can hydroxylate the aromatic rings. frontiersin.orgnih.govacs.org Specifically, the benzene portion of the benzimidazole ring system is susceptible to oxidative metabolism. nih.gov The deuteration of the benzimidazole ring at the 4, 5, 6, and 7 positions to create this compound is a strategic approach to mitigate this metabolic vulnerability.

Strategic Placement of Deuterium for Metabolic Stability and Mechanistic Studies

The rationale for placing deuterium atoms on the benzene ring of the benzimidazole core is to block the sites susceptible to enzymatic hydroxylation. Studies on the metabolism of various benzimidazole derivatives have indicated that mono- or di-hydroxylation of the benzimidazole backbone is a primary biotransformation pathway. nih.gov By replacing the hydrogen atoms at positions 4, 5, 6, and 7 with deuterium, the C-D bonds become more resistant to cleavage by metabolic enzymes compared to the native C-H bonds.

This strategic placement serves two primary purposes:

Enhanced Metabolic Stability: The stronger C-D bonds can slow down the rate of aromatic hydroxylation, a key step in the metabolism of many benzimidazole-based compounds. nih.govassumption.edu This can lead to a longer half-life and increased systemic exposure of the parent compound, potentially improving its therapeutic efficacy. The table below illustrates the conceptual improvement in metabolic stability.

| Compound | Relative Rate of Metabolism (Conceptual) |

| Benzimidazole | 100% |

| This compound | Significantly Reduced |

Mechanistic Elucidation: The use of this compound in metabolic studies can help to pinpoint the exact sites of metabolism. By comparing the metabolic profiles of the deuterated and non-deuterated analogues, researchers can determine if the benzene ring is indeed a primary site of metabolic attack. A significant reduction in hydroxylated metabolites on the benzene ring for the D4-analogue would provide strong evidence for this metabolic pathway.

Impact on Kinetic Isotope Effects

The substitution of hydrogen with deuterium at the 4, 5, 6, and 7 positions of the benzimidazole ring is expected to have a significant impact on the kinetic isotope effect (KIE) of reactions involving the cleavage of these C-H/C-D bonds. The KIE is the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD).

For reactions where the cleavage of a C-H bond is the rate-determining step, a primary KIE is observed, which is typically greater than 1. The magnitude of the KIE provides valuable information about the transition state of the reaction.

In the context of cytochrome P450-mediated aromatic hydroxylation, the initial step often involves the abstraction of a hydrogen atom from the aromatic ring. nih.gov Replacing hydrogen with deuterium at these positions makes this bond cleavage more difficult, thus slowing down the reaction rate. ansto.gov.au

The theoretical and observed KIE for C-H bond cleavage can vary depending on the specific reaction and enzyme involved. The following table provides a conceptual overview of the expected KIE for the hydroxylation of the benzimidazole ring.

| Reaction Parameter | Benzimidazole (C-H bond) | This compound (C-D bond) | Kinetic Isotope Effect (kH/kD) |

| Activation Energy | Lower | Higher | > 1 |

| Reaction Rate | Faster | Slower | > 1 |

The observation of a significant KIE upon deuteration of the benzimidazole ring would strongly support a mechanism where the C-H bond cleavage is a rate-limiting step in the metabolic process. nih.govyoutube.com This information is crucial for understanding the mechanism of action of metabolic enzymes and for the rational design of more stable drug candidates.

Future Directions and Emerging Research Avenues

Development of Novel Deuteration Methodologies for Benzimidazoles

The synthesis of selectively deuterated compounds like Benzimidazole-4,5,6,7-D4 is crucial for its application in various scientific fields. Research is increasingly focused on developing more efficient, selective, and scalable methods for deuterium (B1214612) incorporation into the benzimidazole (B57391) scaffold.

Recent advancements have moved beyond traditional acid/base-promoted protocols towards more sophisticated catalytic systems. Iridium(I) NHC/phosphine catalysts, for example, have demonstrated high selectivity in the deuteration of N-heterocycles, including indole (B1671886) and azaindole scaffolds which are structurally related to benzimidazole. researchgate.netacs.org These methods often utilize common N-protecting groups to direct the C-H activation process, allowing for precise deuterium labeling. researchgate.netacs.org Subsequent mild removal of these protecting groups yields the desired deuterated heterocycle with the deuterium label retained. researchgate.net

Another promising approach is the use of nanostructured iron catalysts, which can facilitate the selective deuteration of various (hetero)arenes using inexpensive D2O. nih.gov This methodology has proven effective for labeling nitrogen-containing heterocycles and is notable for its scalability, a critical factor for industrial applications. nih.gov Furthermore, continuous flow processes using catalysts like Raney nickel are being explored for hydrogen isotope exchange (HIE) in a wide range of nitrogen-containing heterocycles and pharmaceutical compounds. chemrxiv.org This technique offers advantages over traditional batch reactions and demonstrates robustness for larger-scale synthesis. chemrxiv.org A study specifically on [(pyridylmethyl)sulfinyl]benzimidazole antisecretory drugs demonstrated that stereoselective deuteration can be achieved efficiently in solvents like D2O, CD3OD, or even DMSO-d6 with a catalytic amount of NaOH. nih.gov

Future research will likely concentrate on refining these catalytic systems to enhance selectivity, reduce catalyst loading, and broaden the substrate scope to include more complex benzimidazole derivatives. The development of photochemical deuteration strategies also represents a growing area of interest, offering milder reaction conditions and aligning with the principles of green chemistry. rsc.org

| Methodology | Catalyst/Reagent | Key Advantages | Relevant Heterocycles |

| Hydrogen Isotope Exchange (HIE) | Iridium(I) NHC/phosphine complexes | High selectivity, mild conditions | Indoles, Azaindoles, Pyrroles |

| Nanostructured Catalysis | Iron salts combined with cellulose | Scalable, uses inexpensive D2O | Anilines, Phenols, Indoles, Quinolines |

| Continuous Flow HIE | Raney Nickel | Broad compatibility, robust for scale-up | Purines, Imidazoles, Pyridines |

| Solvent-Induced Deuteration | D2O, CD3OD, or DMSO-d6/NaOH | Stereoselective, efficient | [(Pyridylmethyl)sulfinyl]benzimidazoles |

| Photochemical Deuteration | Visible light | Milder conditions, sustainable | Various organic molecules |

Integration of Deuterated Benzimidazoles in Advanced Bioimaging Techniques

The unique spectroscopic properties of deuterated compounds are being harnessed for advanced bioimaging modalities, offering new ways to visualize biological processes in vivo.

Positron Emission Tomography (PET): While not directly involving deuterium, the synthesis of isotopically labeled benzimidazoles with positron-emitting radionuclides like Fluorine-18 ([¹⁸F]) demonstrates the utility of the benzimidazole scaffold as a PET imaging agent. nih.gov For instance, [¹⁸F]-labeled benzimidazole derivatives have been evaluated for tumor imaging, showing promising tumor-to-brain uptake ratios compared to established tracers like [¹⁸F]-FDG. nih.gov The knowledge gained from these studies can be synergistic with deuteration. Deuterium substitution at metabolically labile sites of an [¹⁸F]-labeled benzimidazole tracer could slow its metabolism, potentially leading to enhanced imaging contrast and clearer visualization of target tissues. researchgate.net

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance-based technique that tracks the fate of deuterated substrates in the body. nih.govmdpi.com Following the administration of a deuterated molecule, such as deuterated glucose or water, deuterium's incorporation into various metabolites can be mapped, providing insights into metabolic fluxes. nih.govnih.gov A deuterated benzimidazole derivative could be used as a probe to trace its specific metabolic pathways and biodistribution non-invasively. This could be particularly valuable in oncology, where understanding tumor metabolism is critical. nih.gov

Mass Spectrometry Imaging (MSI): MSI techniques map the spatial distribution of molecules on tissue surfaces. Integrating deuterated compounds with MSI, particularly through hydrogen-deuterium exchange (HDX), can improve metabolite annotation and structural identification. iastate.edu this compound could serve as a stable internal standard for quantifying the distribution of a non-deuterated benzimidazole drug within tissues, or its distinct mass could be used to track its own uptake and localization without interference from endogenous molecules. iastate.edumdpi.com

| Imaging Technique | Role of Deuterated Benzimidazole | Potential Application |

| Positron Emission Tomography (PET) | Enhance stability of a co-labeled ([¹⁸F]) tracer | Improved tumor imaging and pharmacokinetics |

| Deuterium Metabolic Imaging (DMI) | Act as a direct imaging probe | Tracing drug metabolism and biodistribution in vivo |

| Mass Spectrometry Imaging (MSI) | Serve as an internal standard or trackable probe | Quantifying drug distribution in tissue sections |

Expanding Applications in Chemical Biology and Proteomics

Deuterated molecules are invaluable tools in chemical biology and proteomics for elucidating the complex interactions between small molecules and proteins.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. researchgate.netchromatographyonline.com The method relies on measuring the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a D2O buffer. researchgate.net Binding of a ligand, such as a benzimidazole-based drug, can protect certain regions of the protein from exchange, and these changes can be precisely mapped by mass spectrometry. researchgate.net Using a deuterated ligand like this compound would not directly interfere with the protein HDX measurement itself but is representative of the class of small molecules studied with this technique. The insights gained from HDX-MS can reveal drug binding sites and allosteric effects, guiding rational drug design.

Stable Isotope Labeling in Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different states. nih.govliverpool.ac.uk Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or chemical labeling methods use heavy isotopes (including deuterium) to create a mass difference between samples. nih.govisotope.com In targeted chemical proteomics, a benzimidazole-based probe could be synthesized with a deuterated core (like this compound) and a reactive group to covalently label its protein targets. The deuterium label would serve as a unique mass signature to identify and quantify the target proteins from a complex cellular lysate using mass spectrometry. researchgate.net This approach helps to comprehensively map the "interactome" of a drug, identifying both intended targets and potential off-target proteins that could be responsible for adverse effects. researchgate.net

Sustainability Considerations in Deuterated Compound Synthesis